molecular formula C7H5Cl2N3 B8395331 2-Dichloromethyl-s-triazolo[1,5-a]pyridine

2-Dichloromethyl-s-triazolo[1,5-a]pyridine

Cat. No. B8395331
M. Wt: 202.04 g/mol
InChI Key: WPUYUTOZZFCVHM-UHFFFAOYSA-N
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Patent
US04202977

Procedure details

A solution of 24 g of 1,2-diaminopyridinium iodide and 6.6 g. of sodium hydroxide in 200 ml of ethanol was stirred at 50°-60° C. for 1 hour. To the reaction mixture was added 17.2 g of methyl dichloroacetate and the mixture was refluxed with stirring for 4 hours. The mixture was concentrated under reduced pressure, water was added and extracted with chloroform.
Name
1,2-diaminopyridinium iodide
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
17.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[NH2:2][N+:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:9].[OH-].[Na+].[Cl:12][CH:13]([Cl:18])[C:14](OC)=O>C(O)C>[Cl:12][CH:13]([Cl:18])[C:14]1[N:9]=[C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][N:3]2[N:2]=1 |f:0.1,2.3|

Inputs

Step One
Name
1,2-diaminopyridinium iodide
Quantity
24 g
Type
reactant
Smiles
[I-].N[N+]1=C(C=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
17.2 g
Type
reactant
Smiles
ClC(C(=O)OC)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC(C1=NN2C(C=CC=C2)=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.